molecular formula C11H7BrOS B15165163 Methanone, (4-bromo-3-thienyl)phenyl- CAS No. 187963-83-3

Methanone, (4-bromo-3-thienyl)phenyl-

Cat. No.: B15165163
CAS No.: 187963-83-3
M. Wt: 267.14 g/mol
InChI Key: RGQPWMFTTSKFKN-UHFFFAOYSA-N
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Description

Methanone, (4-bromo-3-thienyl)phenyl- (CAS: 187963-83-3) is a ketone derivative featuring a phenyl group and a 4-bromo-substituted thienyl moiety linked via a carbonyl group. The thienyl ring, a five-membered aromatic heterocycle containing sulfur, distinguishes this compound from purely aromatic or furan-based analogs.

Properties

CAS No.

187963-83-3

Molecular Formula

C11H7BrOS

Molecular Weight

267.14 g/mol

IUPAC Name

(4-bromothiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C11H7BrOS/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

RGQPWMFTTSKFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CSC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromo-3-thienyl)phenyl- typically involves the use of thiophene derivatives and bromination reactions. One common method includes the bromination of a thiophene ring followed by a coupling reaction with a phenylmethanone derivative. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromo-3-thienyl)phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, (4-bromo-3-thienyl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (4-bromo-3-thienyl)phenyl- involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations in Phenyl/Thienyl Methanones

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Heterocycles CAS Number Key Differences
Methanone, (4-bromo-3-thienyl)phenyl- Thienyl (S), 4-Bromo 187963-83-3 Reference compound
Methanone, (4-bromo-3-furanyl)phenyl- Furanyl (O), 4-Bromo 141700-80-3 Oxygen heterocycle vs. sulfur
(3-Bromophenyl)(4-methoxyphenyl)methanone Phenyl, 3-Bromo, 4-Methoxy 54118-76-2 Methoxy substituent; no heterocycle
Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) Benzothiazin, Ethoxy, Bromo 880169-93-7 Complex benzothiazin moiety
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Bis-phenyl, Thiadiazole - Two ketones; thiadiazole substituent

Key Observations:

  • Heterocycle Effects: Replacing the thienyl group with a furanyl ring (e.g., CAS 141700-80-3) introduces oxygen instead of sulfur, altering electronic properties.
  • Substituent Influence : Bromine’s presence (e.g., 187963-83-3 vs. 54118-76-2) increases molecular weight and lipophilicity, which could improve membrane permeability in drug design. Methoxy groups (54118-76-2) offer electron-donating effects, possibly modulating reactivity .
  • Complex Heterocycles : Benzothiazin-containing derivatives (e.g., 880169-93-7) exhibit fused ring systems, which may confer unique binding affinities or metabolic stability but complicate synthesis .

Physicochemical Properties (Inferred)

  • Solubility : Thienyl and bromine substituents likely reduce aqueous solubility compared to methoxy-phenyl analogs.
  • Stability: Bromine’s electron-withdrawing nature may increase stability toward oxidation relative to non-halogenated analogs.

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